molecular formula C41H70N7O17P3S-4 B1261325 icosanoyl-CoA(4-)

icosanoyl-CoA(4-)

Cat. No. B1261325
M. Wt: 1058 g/mol
InChI Key: JYLSVNBJLYCSSW-IBYUJNRCSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Icosanoyl-CoA(4-) is tetraanion of icosanoyl-CoA arising from deprotonation of phosphate and diphosphate functions. It is a saturated fatty acyl-CoA(4-), a long-chain fatty acyl-CoA(4-) and a 3-substituted propionyl-CoA(4-).

Scientific Research Applications

Enzyme Inhibition and Characterization

Icosanoyl-CoA plays a significant role in enzyme reactions and characterizations. The compound interacts with various enzymes, impacting their activity and functionality. For instance, it's involved in the inhibition of the condensation and overall elongation activities of fatty-acyl-CoAs in swine cerebral microsomes, as demonstrated by Saitoh Toshihito, Yoshida Satoshi, & Takeshita Masazumi (1988). Additionally, icosanoyl-CoA's interaction with the dehydratase enzyme in the leek icosanoyl-CoA synthase complex, as identified by R. Lessire, J. Bessoule, L. Cook, D. L. Cinti, & C. Cassagne (1993), underscores its critical role in enzymatic processes.

Inhibition of Eicosanoid Release

Icosanoyl-CoA is also involved in the inhibition of eicosanoid release, as observed in studies like the one by W. Hornberger & H. Patscheke (1990). This aspect is crucial in understanding the regulatory mechanisms of inflammatory responses and other physiological processes.

Nanotechnology and Drug Delivery

Interestingly, icosanoyl-CoA has implications in nanotechnology and drug delivery. For example, the design of a hyperstable 60-subunit protein icosahedron by Y. Hsia et al. (2016) showcases the potential of using icosahedral structures in targeted drug delivery and vaccine design.

Metabolic Engineering

In the realm of metabolic engineering, icosanoyl-CoA's role is highlighted in the biosynthesis of very long-chain fatty alcohols and wax esters in metabolically engineered strains of Saccharomyces cerevisiae, as researched by Leonie Wenning, V. Siewers, & J. Nielsen (2016). This application is critical for industrial and pharmaceutical purposes.

properties

Product Name

icosanoyl-CoA(4-)

Molecular Formula

C41H70N7O17P3S-4

Molecular Weight

1058 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C41H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/p-4/t30-,34-,35-,36+,40-/m1/s1

InChI Key

JYLSVNBJLYCSSW-IBYUJNRCSA-J

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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icosanoyl-CoA(4-)
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